molecular formula C19H19N3O4S B12904396 4-(4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 33981-19-0

4-(4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B12904396
CAS No.: 33981-19-0
M. Wt: 385.4 g/mol
InChI Key: VRZMESZQDKLNTR-LDADJPATSA-N
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Description

4-[4-[[4-(DIMETHYLAMINO)PHENYL]METHYLENE]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl group, and a benzenesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[[4-(DIMETHYLAMINO)PHENYL]METHYLENE]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the dimethylamino group and the benzenesulfonic acid group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-[4-[[4-(DIMETHYLAMINO)PHENYL]METHYLENE]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[4-[[4-(DIMETHYLAMINO)PHENYL]METHYLENE]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-[[4-(DIMETHYLAMINO)PHENYL]METHYLENE]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-[[4-(DIMETHYLAMINO)PHENYL]METHYLENE]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

33981-19-0

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

4-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C19H19N3O4S/c1-13-18(12-14-4-6-15(7-5-14)21(2)3)19(23)22(20-13)16-8-10-17(11-9-16)27(24,25)26/h4-12H,1-3H3,(H,24,25,26)/b18-12+

InChI Key

VRZMESZQDKLNTR-LDADJPATSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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